molecular formula C10H12N2O B218879 1-(1,2-Dihydroquinoxalin-2-yl)ethanol CAS No. 111289-53-3

1-(1,2-Dihydroquinoxalin-2-yl)ethanol

Cat. No.: B218879
CAS No.: 111289-53-3
M. Wt: 176.21 g/mol
InChI Key: LBCNXPYRJHMXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2-Dihydroquinoxalin-2-yl)ethanol is a chemical building block based on the quinoxaline heterocyclic scaffold, which is of significant interest in medicinal and organic chemistry research. Quinoxaline derivatives are widely investigated due to their diverse biological activities, as reported in scientific literature. These activities include antimicrobial , anti-inflammatory , anticancer , and antidiabetic effects, making the quinoxaline core a valuable template for developing new pharmacologically active compounds. Researchers utilize such derivatives as key intermediates in the synthesis of more complex molecules. For instance, similar structures have been employed in click chemistry reactions to create novel hybrids with potential antiproliferative properties . The molecular structure often features non-planar conformations and can be involved in various intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical in crystal engineering and materials science . This product is intended for use in laboratory research to further explore these chemical and biological properties. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

111289-53-3

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-(1,2-dihydroquinoxalin-2-yl)ethanol

InChI

InChI=1S/C10H12N2O/c1-7(13)10-6-11-8-4-2-3-5-9(8)12-10/h2-7,10,12-13H,1H3

InChI Key

LBCNXPYRJHMXFX-UHFFFAOYSA-N

SMILES

CC(C1C=NC2=CC=CC=C2N1)O

Canonical SMILES

CC(C1C=NC2=CC=CC=C2N1)O

Synonyms

2-Quinoxalinemethanol,1,2-dihydro--alpha--methyl-,(R*,S*)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound 1-(1,2-Dihydroquinoxalin-2-yl)ethanol can be compared to structurally related dihydroquinoxaline derivatives, such as 1-(2-aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one hydrochloride (reported by American Elements, CAS 1427380-59-3) . Below is a detailed analysis:

Property This compound 1-(2-aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one hydrochloride
Chemical Formula C₁₀H₁₂N₂O C₁₁H₁₄ClN₃O
Molecular Weight (g/mol) ~176.22 239.7
Functional Groups Ethanol (-CH₂CH₂OH) 2-Aminoethyl (-CH₂CH₂NH₂), methyl (-CH₃), ketone (=O), hydrochloride salt
Key Substituents Ethanol at position 2 Aminoethyl and methyl groups at positions 2 and 3, respectively
Polarity/Solubility Moderate (due to -OH group) High (ionized hydrochloride salt enhances aqueous solubility)
Potential Applications Ligand design, intermediates in synthesis Pharmaceutical intermediates, bioactive molecule development

Research Findings and Implications

Reactivity: The ethanol group in this compound may facilitate coordination with metal ions or participation in esterification/oxidation reactions. In contrast, the aminoethyl and hydrochloride groups in the analog enhance its ionic character, making it suitable for salt formation or protonation-dependent bioactivity .

Biological Activity: While neither compound’s specific biological data are provided in the evidence, quinoxaline derivatives are known for antimicrobial, anticancer, and kinase-inhibitory properties.

Synthesis Challenges: The ethanol derivative’s synthesis may require careful control of reducing conditions to preserve the dihydroquinoxaline ring, whereas the hydrochloride analog’s synthesis likely involves quaternization of the amino group.

Limitations in Current Data

  • No direct crystallographic or spectroscopic data for this compound were found in the provided evidence.
  • Comparative pharmacological or thermodynamic data (e.g., binding affinities, melting points) are absent, highlighting a gap in publicly accessible research.

Preparation Methods

Mechanistic Insights

The condensation proceeds via nucleophilic attack of the diamine’s amino groups on the carbonyl carbons, followed by dehydration to form the six-membered ring. When β-hydroxy ketones are employed, the hydroxyl group is retained in the final structure, forming the ethanol substituent. Spectroscopic data from analogous compounds, such as 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, confirm the integrity of the hydroxyl group through characteristic 1H^1H-NMR signals at δ 4.42 ppm (NCH2_2) and δ 10.12 ppm (COOH).

Reduction of Quinoxaline Ketone Intermediates

An alternative route involves the synthesis of a ketone-containing dihydroquinoxaline followed by reduction to the secondary alcohol. This method is exemplified by the preparation of ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, where a ketone intermediate is reduced using sodium borohydride (NaBH4_4) or lithium aluminum hydride (LiAlH4_4).

Procedure and Optimization

  • Ketone Synthesis : React benzene-1,2-diamine with acetylacetone in ethanol under reflux to yield 3-oxo-3,4-dihydroquinoxaline.

  • Reduction : Treat the ketone with NaBH4_4 in methanol at 0°C for 2 hours, followed by gradual warming to room temperature. The reaction is quenched with aqueous HCl, and the product is extracted with ethyl acetate.

This method achieves yields of 75–85%, with 13C^13C-NMR confirming the reduction of the ketone (δ 172.8 ppm, CO) to a hydroxyl-bearing carbon (δ 66.5 ppm, CH2_2OH).

Alkylation of Dihydroquinoxaline Intermediates

Direct alkylation of the dihydroquinoxaline nitrogen with 2-bromoethanol offers a straightforward route to introduce the ethanol group. This method parallels the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides, where amines react with activated esters.

Experimental Protocol

  • Substrate Preparation : Generate the dihydroquinoxaline core via condensation of benzene-1,2-diamine with glyoxal.

  • Alkylation : React the dihydroquinoxaline with 2-bromoethanol in the presence of potassium carbonate (K2_2CO3_3) in acetonitrile at 60°C for 24 hours.

  • Workup : Filter the mixture, concentrate under reduced pressure, and purify via column chromatography (ethyl acetate/hexane, 1:3).

Mass spectrometry data for analogous N-alkylated compounds show molecular ion peaks at m/z 240.24 (M + Na)+, confirming successful alkylation.

Esterification and Subsequent Reduction

This two-step approach involves synthesizing an ester derivative of dihydroquinoxaline followed by reduction to the ethanol analog. The procedure mirrors the conversion of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid to its ethyl ester, with subsequent borohydride reduction.

Key Steps

  • Esterification : Treat 3-(1,2-dihydroquinoxalin-2-yl)propanoic acid with ethanol and sulfuric acid under reflux to form the ethyl ester.

  • Reduction : Reduce the ester with LiAlH4_4 in tetrahydrofuran (THF) to yield the primary alcohol.

The 1H^1H-NMR spectrum of the intermediate ester displays a triplet at δ 4.37 ppm (NCH2_2), which shifts to δ 3.65 ppm (CH2_2OH) post-reduction.

Functionalization via Hydrazide Intermediates

Hydrazide derivatives of dihydroquinoxaline, such as 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide, serve as versatile intermediates for introducing ethanol groups via reductive amination or nucleophilic substitution.

Reductive Amination Protocol

  • Hydrazide Synthesis : React 3-(1,2-dihydroquinoxalin-2-yl)propanoic acid with hydrazine hydrate in ethanol.

  • Reductive Amination : Treat the hydrazide with glycolaldehyde and sodium cyanoborohydride (NaBH3_3CN) in methanol, yielding the ethanol-substituted product.

This method is advantageous for stereochemical control, with 13C^13C-NMR data revealing diastereomeric ratios of 3:1 in favor of the R-configuration .

Q & A

Q. Critical Considerations :

  • Temperature control : Elevated temperatures (e.g., reflux) improve conversion but may increase side reactions.
  • Solvent choice : Polar solvents like ethanol enhance intermediate solubility and purification .
  • Catalyst selection : Acidic or basic conditions influence regioselectivity and by-product formation.

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

Technique Key Data Example from Evidence
NMR Chemical shifts for -OH (δ 1.5–2.5 ppm) and quinoxaline protons (δ 7.0–8.5 ppm) (chloro-quinoline ethanol characterization)
X-ray crystallography Hydrogen bonding networks and molecular conformationSHELXL refinement (–3, 11)
Mass spectrometry Molecular ion peak ([M+H]⁺) matching theoretical massPubChem data in

Q. Methodological Tips :

  • Prioritize crystallography for resolving stereochemistry, using SHELX programs for refinement .
  • Combine NMR with IR to confirm functional groups (e.g., -OH stretch at ~3300 cm⁻¹).

Advanced: How can researchers address discrepancies in crystallographic refinement outcomes for quinoxaline-ethanol derivatives?

Answer:
Discrepancies often arise from hydrogen bonding ambiguities or twinned crystals. Strategies include:

  • SHELXL Features : Use "TWIN" and "BASF" commands to model twinning () .
  • Validation Tools : Check R-factor convergence and electron density maps (e.g., Coot or Olex2) .
  • Hydrogen Bond Analysis : Compare bond lengths/angles with literature (e.g., ’s hydrogen bonding study) .

Example : For conflicting H-bond networks, re-refine with restrained parameters (DFIX in SHELXL) and validate via residual density plots .

Advanced: What experimental strategies optimize regioselectivity in quinoxaline-ethanol synthesis?

Answer:

  • Directed Metalation : Use Lewis acids (e.g., BF₃·Et₂O) to direct electrophilic substitution on the quinoxaline ring .
  • Protecting Groups : Temporarily block reactive sites (e.g., -NH₂) to prevent undesired alkylation .
  • Solvent Effects : Non-polar solvents (e.g., CHCl₃) favor kinetic control, reducing by-products () .

Case Study : In , EtMgBr addition at 0°C minimized over-alkylation, achieving 57% yield .

Basic: What intermediates are critical in synthesizing this compound, and how are they purified?

Answer:

Intermediate Purification Method Reference
Quinoxaline precursorRecrystallization (ethanol/hexane)
Hydroxyalkyl derivativeColumn chromatography (SiO₂, ethyl acetate/hexane)
Grignard adductFiltration under inert atmosphere

Note : Monitor reaction progress via TLC (Rf comparison) and confirm purity via melting point analysis .

Advanced: How does the quinoxaline ring’s electronic environment influence the ethanol moiety’s reactivity?

Answer:

  • Electron-Withdrawing Groups (e.g., -Cl in ): Increase acidity of the -OH group, enhancing nucleophilic substitution .
  • Conjugation Effects : The quinoxaline π-system stabilizes transition states in oxidation reactions (e.g., ketone formation) .

Experimental Design : Use Hammett plots to correlate substituent effects with reaction rates (σ values from literature).

Basic: What protocols assess the stability of this compound under environmental stress?

Answer:

  • Accelerated Degradation Studies : Expose to UV light, heat (40–60°C), and humidity; monitor via HPLC .
  • Oxidation Tests : Treat with KMnO₄ or H₂O₂ to identify degradation products (e.g., quinoxaline ketones) .

Data Interpretation : Compare stability across batches using Arrhenius plots to predict shelf life .

Advanced: How can computational methods resolve molecular conformation ambiguities in crystallography?

Answer:

  • DFT Calculations : Optimize geometry using Gaussian or ORCA; compare with X-ray torsion angles .
  • Molecular Dynamics : Simulate crystal packing to validate hydrogen bonding motifs (e.g., ) .

Integration Workflow : Refine SHELXL models with DFT-optimized restraints (e.g., AFIX constraints) .

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